

Spectroscopic Data for 7-Bromo-4-methylbenzofuran: An In-depth Technical Guide

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Compound of Interest

Compound Name: 7-Bromo-4-methylbenzofuran

Cat. No.: B1591798

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4-methylbenzofuran is a substituted benzofuran, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for understanding their reactivity, biological activity, and potential applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools for the unambiguous characterization of these compounds. This guide provides a detailed analysis of the expected spectroscopic data for **7-Bromo-4-methylbenzofuran**, offering a valuable resource for researchers engaged in its synthesis and utilization.

Due to the limited availability of published experimental spectra for **7-Bromo-4-methylbenzofuran**, this guide presents high-quality predicted spectroscopic data. These predictions are grounded in established principles of spectroscopic interpretation and are supplemented with comparative data from structurally related compounds to ensure the highest possible accuracy and utility.

Molecular Structure and Spectroscopic Correlation

The structural features of **7-Bromo-4-methylbenzofuran**, including the aromatic benzofuran core, the bromine substituent at position 7, and the methyl group at position 4, give rise to a

unique and predictable spectroscopic fingerprint. Understanding the influence of each component on the overall spectra is key to its interpretation.

Caption: Relationship between the molecular structure of **7-Bromo-4-methylbenzofuran** and the information provided by different spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of **7-Bromo-4-methylbenzofuran** in CDCl₃ is summarized below.

Table 1: Predicted ¹H NMR Data for **7-Bromo-4-methylbenzofuran**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.5 - 7.3	m	2H	Aromatic H (H-2, H-3)
~7.2	d	1H	Aromatic H (H-5)
~7.0	d	1H	Aromatic H (H-6)
~2.5	s	3H	Methyl H (-CH ₃)

Interpretation:

- Aromatic Protons (H-2, H-3, H-5, H-6):** The protons on the benzofuran ring system are expected to appear in the aromatic region (δ 7.0-8.0 ppm). The protons on the furan ring (H-2 and H-3) will likely be multiplets due to coupling with each other. The protons on the benzene ring (H-5 and H-6) are expected to be doublets due to coupling with each other. The electron-withdrawing effect of the bromine atom at position 7 will deshield the adjacent proton H-6, causing it to appear at a relatively downfield chemical shift.
- Methyl Protons (-CH₃):** The three protons of the methyl group at position 4 are in an identical chemical environment and are not coupled to any other protons, thus they will appear as a

sharp singlet. Its position around δ 2.5 ppm is characteristic of a methyl group attached to an aromatic ring.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **7-Bromo-4-methylbenzofuran** in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Number of scans: 16-32
 - Relaxation delay: 1.0 s
 - Pulse width: 90°
 - Acquisition time: ~3-4 s
 - Spectral width: 0-12 ppm
- Processing: Apply a Fourier transform to the acquired free induction decay (FID) with baseline correction and phasing. Reference the spectrum to the TMS signal at 0.00 ppm.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in **7-Bromo-4-methylbenzofuran** will give a distinct signal.

Table 2: Predicted ^{13}C NMR Data for **7-Bromo-4-methylbenzofuran**

Chemical Shift (δ , ppm)	Assignment
~155	C-7a
~145	C-2
~130	C-3a
~128	C-4
~125	C-6
~122	C-5
~107	C-3
~105	C-7 (attached to Br)
~16	-CH ₃

Interpretation:

- **Aromatic and Heterocyclic Carbons:** The eight carbon atoms of the benzofuran core will resonate in the downfield region (δ 100-160 ppm). The carbon atom attached to the electronegative oxygen (C-7a) and the carbon C-2 will be the most downfield. The carbon atom bearing the bromine (C-7) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect" of bromine.
- **Methyl Carbon (-CH₃):** The carbon of the methyl group will appear in the upfield region of the spectrum, typically around δ 15-20 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

- **Sample Preparation:** Use the same sample prepared for ¹H NMR spectroscopy.
- **Instrument:** A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
- **Acquisition Parameters:**
 - **Number of scans:** 1024-4096 (due to the low natural abundance of ¹³C)

- Relaxation delay: 2.0 s
- Pulse width: 90°
- Acquisition time: ~1-2 s
- Spectral width: 0-200 ppm
- Decoupling: Proton broadband decoupling.
- Processing: Apply a Fourier transform with baseline correction and phasing. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted Characteristic IR Absorptions for **7-Bromo-4-methylbenzofuran**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3100-3000	C-H stretch (aromatic)	Medium
2950-2850	C-H stretch (methyl)	Medium
1600-1450	C=C stretch (aromatic)	Medium-Strong
1250-1000	C-O stretch (aryl ether)	Strong
~800	C-H bend (aromatic)	Strong
~600	C-Br stretch	Medium

Interpretation:

- Aromatic C-H Stretch: The presence of the aromatic ring will be indicated by C-H stretching vibrations typically appearing just above 3000 cm⁻¹.

- Aliphatic C-H Stretch: The methyl group will show C-H stretching absorptions just below 3000 cm^{-1} .
- Aromatic C=C Stretch: The carbon-carbon double bond stretching within the aromatic rings will give rise to a series of absorptions in the $1600\text{-}1450\text{ cm}^{-1}$ region.
- C-O Stretch: The strong absorption band in the $1250\text{-}1000\text{ cm}^{-1}$ region is characteristic of the aryl ether C-O bond.
- C-Br Stretch: The carbon-bromine bond will have a characteristic stretching vibration in the lower frequency "fingerprint" region of the spectrum.

Experimental Protocol: IR Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a transparent pellet.
 - Thin Film: Dissolve the sample in a volatile solvent (e.g., chloroform), deposit a drop onto a salt plate (e.g., NaCl), and allow the solvent to evaporate.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum, typically over the range of $4000\text{-}400\text{ cm}^{-1}$, and acquire a background spectrum of the pure KBr pellet or salt plate for subtraction.
- Processing: The instrument software will perform the Fourier transform and background correction to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Table 4: Predicted Key Mass Spectrometry Data for **7-Bromo-4-methylbenzofuran**

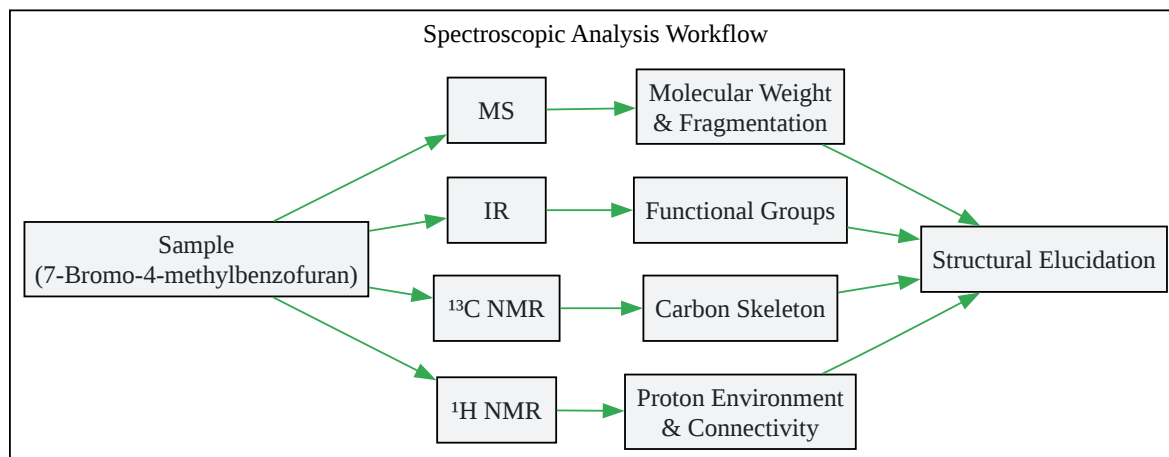
m/z	Interpretation
210/212	Molecular ion $[M]^+$ and $[M+2]^+$
195/197	$[M - CH_3]^+$
131	$[M - Br]^+$
103	$[M - Br - CO]^+$

Interpretation:

- **Molecular Ion Peak:** Due to the presence of bromine, which has two major isotopes (^{79}Br and ^{81}Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z 210 and 212. This isotopic pattern is a definitive indicator of a monobrominated compound.
- **Fragmentation Pattern:** The most likely fragmentation pathways would involve the loss of the methyl group to give a fragment at m/z 195/197, and the loss of the bromine atom to give a fragment at m/z 131. Further fragmentation could involve the loss of carbon monoxide (CO) from the furan ring.

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Ionization Method:** Electron Ionization (EI) is a common method for this type of molecule and will induce fragmentation.
- **Mass Analyzer:** A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
- **Data Acquisition:** Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).



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Caption: A typical workflow for the spectroscopic analysis and structural elucidation of an organic compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **7-Bromo-4-methylbenzofuran**. By combining the information from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry, researchers can confidently identify and characterize this compound. The detailed interpretation of the expected spectral features, along with the provided experimental protocols, serves as a practical resource for scientists working with this and related benzofuran derivatives. While predicted data is a valuable tool in the absence of experimental spectra, it is always recommended to confirm these findings with experimentally acquired data whenever possible.

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